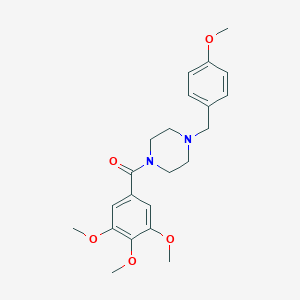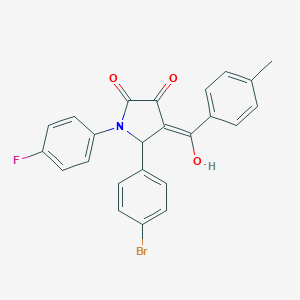![molecular formula C29H22F3N3O2S B409451 3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332155-24-5](/img/structure/B409451.png)
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups
准备方法
The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, typically starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the amino, methoxyphenyl, methylphenyl, and trifluoromethylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino and methoxy groups can influence its electronic properties and reactivity. The exact pathways involved depend on the specific biological or chemical context.
相似化合物的比较
Similar compounds include other thienopyridine derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example:
3-amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(fluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group
属性
CAS 编号 |
332155-24-5 |
|---|---|
分子式 |
C29H22F3N3O2S |
分子量 |
533.6g/mol |
IUPAC 名称 |
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H22F3N3O2S/c1-16-7-9-18(10-8-16)23-15-20(17-11-13-19(37-2)14-12-17)24-25(33)26(38-28(24)35-23)27(36)34-22-6-4-3-5-21(22)29(30,31)32/h3-15H,33H2,1-2H3,(H,34,36) |
InChI 键 |
QECCDCHFNZNBTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409370.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409371.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409373.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409375.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanol](/img/structure/B409379.png)
![3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B409380.png)
![3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B409381.png)
![1-{[(2,4,6-Tribromophenyl)oxy]methyl}-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409382.png)


![1-[(2,4,6-Trichlorophenoxy)methyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409386.png)
![1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409387.png)
![2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B409388.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B409390.png)
